REACTION_CXSMILES
|
[C:1](=[O:6])([O:4][CH3:5])OC.[N+:7]([C:10]1[CH:15]=[C:14]([N+:16]([O-])=O)[CH:13]=[CH:12][C:11]=1[CH3:19])([O-])=O>>[CH3:5][O:4][C:1]([NH:7][C:10]1[CH:15]=[C:14]([NH:16][C:1]([O:4][CH3:5])=[O:6])[CH:13]=[CH:12][C:11]=1[CH3:19])=[O:6]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])C
|
Name
|
Au CeO2
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the mixture is magnetically stirred for 23 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reactor is closed
|
Type
|
CUSTOM
|
Details
|
After purging with N2 for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The reactor is immersed in a silicone bath
|
Type
|
CUSTOM
|
Details
|
preheated at 150° C.
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered
|
Reaction Time |
23 h |
Name
|
|
Type
|
|
Smiles
|
COC(=O)NC1=C(C=CC(=C1)NC(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |